molecular formula C5H8F2O B2453440 2-Cyclopropyl-2,2-difluoroethan-1-ol CAS No. 1785626-84-7

2-Cyclopropyl-2,2-difluoroethan-1-ol

Cat. No.: B2453440
CAS No.: 1785626-84-7
M. Wt: 122.115
InChI Key: CPAJFNZKIQBSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C5H8F2O It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2,2-difluoroethan-1-ol typically involves the reaction of cyclopropylcarbinol with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopropyl-2,2-difluoroethane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Cyclopropyl-2,2-difluoroacetone or cyclopropyl-2,2-difluoroacetaldehyde.

    Reduction: Cyclopropyl-2,2-difluoroethane.

    Substitution: Products depend on the nucleophile used, such as cyclopropyl-2,2-difluoroethyl azide or cyclopropyl-2,2-difluoroethyl cyanide.

Scientific Research Applications

2-Cyclopropyl-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including fluoropolymers.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors. The cyclopropyl group may also contribute to the compound’s unique binding properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethanol: Similar in structure but lacks the cyclopropyl group.

    Cyclopropylmethanol: Contains a cyclopropyl group but lacks fluorine atoms.

    2-Fluoroethanol: Contains only one fluorine atom and lacks the cyclopropyl group.

Uniqueness

2-Cyclopropyl-2,2-difluoroethan-1-ol is unique due to the combination of a cyclopropyl group and two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-cyclopropyl-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7,3-8)4-1-2-4/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAJFNZKIQBSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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